molecular formula C8H14N2O3 B8563521 [(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid CAS No. 77591-09-4

[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid

Cat. No. B8563521
CAS RN: 77591-09-4
M. Wt: 186.21 g/mol
InChI Key: NBOYLYUNMQVMQY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803384B2

Procedure details

3-Aminohexahydro-2-oxo-1H-azepine-1-acetic acid (which can be prepared by the procedure of Thorsett, E. D. et al. J. Med. Chem. 1986, 29, 251-260; 9.3 g, 50 mmol) was added to a solution of sodium hydrogen carbonate (5 g, 60 mmol) in water (100 mL). A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 18.6 g, 55 mmol) in tetrahydrofuran (110 mL) was added. The solution was stirred at room temperature overnight and then ether (200 mL) was added. The layers were separated and the organic layer was back-extracted with saturated sodium hydrogen carbonate-water (1:1; 60 mL). The combined aqueous layers were acidified with 1 M HCl (110 mL). The solid was filtered off, washed with water (4×20 mL), and dried in vacuo to give 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]hexahydro-2-oxo-1H-azepine-1-acetic acid (20.1 g, 98%) as a white solid, mp 118° C. (dec.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]([CH2:9][C:10]([OH:12])=[O:11])[C:3]1=[O:13].C(=O)([O-])O.[Na+].[CH:19]1[C:31]2[CH:30]([CH2:32][O:33][C:34](ON3C(=O)CCC3=O)=[O:35])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1.CCOCC>O.O1CCCC1>[CH:19]1[C:31]2[CH:30]([CH2:32][O:33][C:34]([NH:1][CH:2]3[CH2:8][CH2:7][CH2:6][CH2:5][N:4]([CH2:9][C:10]([OH:12])=[O:11])[C:3]3=[O:13])=[O:35])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(N(CCCC1)CC(=O)O)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was back-extracted with saturated sodium hydrogen carbonate-water (1:1; 60 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water (4×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1C(N(CCCC1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.